molecular formula C21H16ClN3OS B2625874 7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226456-05-8

7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2625874
Numéro CAS: 1226456-05-8
Poids moléculaire: 393.89
Clé InChI: LKHCCVDCBRBVHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one represents a significant structure in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C19H16ClN3OS
  • Molecular Weight : 367.87 g/mol

Structural Features

The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is conjugated with a 4-chlorophenyl group and a 3,4-dihydroisoquinoline moiety. This unique combination is believed to contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 3,4-dihydroisoquinoline structure. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, the presence of the thieno[3,2-d]pyrimidine core enhances the interaction with DNA and inhibits topoisomerase activity, which is crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of topoisomerase II
A54918DNA intercalation

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticonvulsant activity in various animal models.

Case Study: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds similar to this compound demonstrated protective effects against seizures at doses ranging from 30 to 100 mg/kg. The mechanism was hypothesized to involve modulation of voltage-gated sodium channels (VGSCs) .

Neuroprotective Effects

The neuroprotective properties of compounds with similar structures have been documented. The ability to cross the blood-brain barrier allows these compounds to exert effects on neurodegenerative pathways. Studies indicate that they may reduce oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Effects in Animal Models

Study ReferenceModel UsedProtective EffectMechanism
Mouse modelSignificantReduction of ROS levels
Rat modelModerateAnti-inflammatory action

Applications De Recherche Scientifique

Biological Activities

Research has indicated that 7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits several promising biological activities:

  • Anticancer Properties : The compound's structural components suggest potential anticancer activity. The dihydroisoquinoline moiety is associated with various natural products that exhibit anticancer properties, indicating that this compound could serve as a scaffold for developing new anticancer agents.
  • Enzyme Inhibition : It has been reported to inhibit aldo-keto reductase AKR1C3 by selectively binding to the enzyme's active site. This mechanism involves the carboxylate group occupying the oxyanion hole while the sulfonamide moiety allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket, contributing to its biological activity.
  • Potential in Drug Discovery : The unique combination of heterocyclic rings in this compound makes it a valuable scaffold for further drug discovery efforts. Researchers can utilize this molecule as a starting point to design and synthesize novel compounds with specific biological activities.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Microwave-assisted synthesis , which enhances efficiency and reduces environmental impact. For instance, reactions involving 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation yield the desired product effectively.
  • Optimization of synthetic routes is crucial for large-scale production. High-throughput screening methods can identify efficient catalysts and reaction conditions, while continuous flow processes enhance scalability.

Case Studies

Recent studies have explored the biological activities of various thieno[3,2-d]pyrimidine derivatives, including those structurally related to this compound:

  • A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibited significant inhibitory effects on tumor cells. The synthesized compounds were evaluated for their anticancer activity against various cancer cell lines, revealing promising results in inhibiting cell growth across multiple types of cancer .
  • Another investigation focused on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine derivatives and their in vitro activities against malaria parasites. This study highlighted the potential of these compounds in treating infectious diseases alongside cancer therapies .

Propriétés

IUPAC Name

7-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-7-5-14(6-8-16)17-12-27-19-18(17)23-21(24-20(19)26)25-10-9-13-3-1-2-4-15(13)11-25/h1-8,12H,9-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHCCVDCBRBVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.